molecular formula C8H13NO3 B2631100 5-Oxo-1-propylpyrrolidine-2-carboxylic acid CAS No. 1187742-45-5

5-Oxo-1-propylpyrrolidine-2-carboxylic acid

Cat. No.: B2631100
CAS No.: 1187742-45-5
M. Wt: 171.196
InChI Key: DNUSZWLXMXMKIT-UHFFFAOYSA-N
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Description

5-Oxo-1-propylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.196 g/mol. It is also known by its IUPAC name, 5-oxo-1-propylproline . This compound is characterized by a unique molecular structure that includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 5-Oxo-1-propylpyrrolidine-2-carboxylic acid typically involves the reaction of proline derivatives with various reagents under specific conditions . One common synthetic route includes the use of proline as a starting material, which undergoes a series of chemical transformations to introduce the propyl group and the oxo functionality at the appropriate positions on the pyrrolidine ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

5-Oxo-1-propylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrrolidine derivatives .

Scientific Research Applications

5-Oxo-1-propylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-1-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Oxo-1-propylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery.

    Pyrrolidine-2-one: A derivative of pyrrolidine with an additional oxo group, used in various pharmaceutical applications.

    Pyrrolidine-2,5-diones: Compounds with two oxo groups, known for their biological activity and potential therapeutic uses.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-oxo-1-propylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUSZWLXMXMKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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